Clorhidrato de 2-bromofenilhidrazina

Descripción general

Descripción

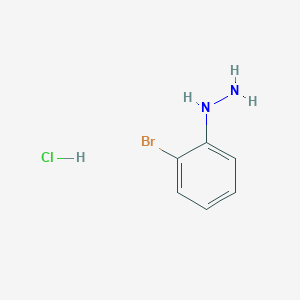

2-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white to light yellow crystalline powder that is hygroscopic and slightly soluble in methanol . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Aplicaciones Científicas De Investigación

2-Bromophenylhydrazine hydrochloride has several scientific research applications:

Mecanismo De Acción

Mode of Action

It’s known that phenylhydrazine derivatives can act as building blocks in the synthesis of various bioactive compounds . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner.

Biochemical Pathways

It has been used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

Its solubility in methanol suggests that it may have reasonable bioavailability . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromophenylhydrazine hydrochloride. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The compound’s reactivity and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemical species in its environment.

Métodos De Preparación

The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:

Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.

Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.

Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.

Salification: The purified product is treated with acetone to improve its purity and appearance.

Análisis De Reacciones Químicas

2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form phenylhydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.

Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .

Comparación Con Compuestos Similares

2-Bromophenylhydrazine hydrochloride can be compared with other similar compounds such as:

3-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 3-position instead of the 2-position.

4-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 4-position.

2-Nitrophenylhydrazine: Similar in structure but with a nitro group instead of a bromine atom.

The uniqueness of 2-Bromophenylhydrazine hydrochloride lies in its specific reactivity and applications in organic synthesis and pharmaceutical research .

Actividad Biológica

2-Bromophenylhydrazine hydrochloride (CAS No. 50709-33-6) is an organic compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical industry. This compound serves as an important intermediate in organic synthesis and has been studied for its effects on various biological systems.

- Molecular Formula : C₆H₈BrClN₂

- Molecular Weight : 223.51 g/mol

- Melting Point : Approximately 188 °C (decomposes)

- Purity : Typically ≥ 95% .

The biological activity of 2-bromophenylhydrazine hydrochloride can be attributed to its ability to form hydrazones and azo compounds, which are known to exhibit various pharmacological effects. The compound's hydrazine moiety is significant in biological interactions, often leading to the inhibition of enzymes, modulation of signaling pathways, and potential cytotoxic effects on cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-bromophenylhydrazine hydrochloride. In vitro assays using various human cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The IC50 values for different cell lines indicate varying degrees of sensitivity, suggesting a selective cytotoxic profile.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.4 |

| A549 (Lung Cancer) | 10.3 |

These results suggest that 2-bromophenylhydrazine hydrochloride may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it exhibits moderate antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Study 1: Cytotoxic Effects on Cancer Cells

In a study published in the MDPI Journal, researchers evaluated the cytotoxic effects of various hydrazine derivatives, including 2-bromophenylhydrazine hydrochloride, on human cancer cell lines using the MTT assay. The study concluded that the compound significantly inhibited the proliferation of cancer cells with a notable selectivity index compared to non-cancerous cells .

Study 2: Synthesis and Characterization

A separate study focused on the synthesis and characterization of 2-bromophenylhydrazine hydrochloride, detailing the diazotization and reduction methods employed to produce high-purity samples suitable for biological testing. This research underscored the importance of purity in obtaining reliable biological activity data .

Propiedades

Número CAS |

50709-33-6 |

|---|---|

Fórmula molecular |

C6H8BrClN2 |

Peso molecular |

223.50 g/mol |

Nombre IUPAC |

(2-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

Clave InChI |

PHCYUJRYSFMJMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Br.Cl |

SMILES canónico |

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |

Key on ui other cas no. |

50709-33-6 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.